Difluoromethanesulfinyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

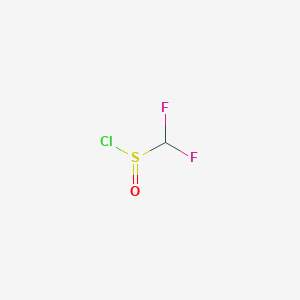

Difluoromethanesulfinyl chloride is a chemical compound with the molecular formula CF₂SO₂Cl. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often used as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Difluoromethanesulfinyl chloride can be synthesized through several methods. One common method involves the reaction of difluoromethanesulfonic acid with thionyl chloride. The reaction is typically carried out under an ice bath to control the temperature, followed by gradual heating to complete the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Difluoromethanesulfinyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form difluoromethanesulfonyl derivatives.

Oxidation and Reduction: It can be involved in redox reactions, although these are less common.

Addition Reactions: It can add to alkenes and alkynes under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions with this compound include difluoromethanesulfonamides and difluoromethanesulfonates, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Difluoromethanesulfinyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of difluoromethanesulfinyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, it may modify proteins or nucleic acids through sulfonylation reactions .

Comparison with Similar Compounds

Similar Compounds

Trifluoromethanesulfonyl chloride: Similar in structure but with an additional fluorine atom, making it more reactive.

Sodium trifluoromethanesulfinate: Used in similar reactions but with different reactivity and solubility properties.

Uniqueness

Difluoromethanesulfinyl chloride is unique due to its specific reactivity and the types of products it forms. Its ability to introduce the difluoromethanesulfonyl group into organic molecules makes it a valuable reagent in various fields of research and industry .

Biological Activity

Difluoromethanesulfinyl chloride (DFMSC) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of DFMSC, synthesizing findings from recent studies, case reports, and experimental data.

Overview of this compound

This compound is a sulfonyl chloride derivative characterized by the presence of difluoromethyl and sulfinyl functional groups. Its chemical structure can be represented as follows:

- Chemical Formula : C2ClF2O2S

- Molecular Weight : 133.02 g/mol

The compound is primarily known for its role in synthetic chemistry, but its biological implications are increasingly being explored.

Anticancer Activity

Recent studies have highlighted DFMSC's promising anticancer properties, particularly against human hepatocellular carcinoma (HCC) cells. A notable study demonstrated that a related compound, SIOC-XJC-SF02, exhibited significant antiproliferative effects on HCCLM3 and HepG2 cell lines. The half-maximal inhibitory concentration (IC50) values were recorded at 4.011 μM for HCCLM3 cells and 10.908 μM for HepG2 cells, indicating a dose-dependent reduction in cell viability .

The mechanism through which DFMSC exerts its anticancer effects appears to involve:

- Induction of Apoptosis : Flow cytometry and transmission electron microscopy assays confirmed that DFMSC induces apoptosis in HCC cells.

- Targeting Fumarate Hydratase : Mass spectrometry-cellular thermal shift assays (MS-CETSA) identified fumarate hydratase as a potential binding site, suggesting that DFMSC may activate this enzyme to exert its antitumor effects .

Toxicological Profile

Understanding the safety profile of DFMSC is crucial for its therapeutic application. Preliminary toxicity studies indicate that compounds related to DFMSC can be toxic at high doses. For instance, difluoromethane diphosphonic acid, a related compound, showed lethality in rats at doses between 2500-5000 mg/kg body weight . This highlights the need for careful dosage management in therapeutic settings.

Case Studies and Experimental Findings

-

Case Study on Hepatocellular Carcinoma :

- Objective : To evaluate the antiproliferative effects of DFMSC on HCC.

- Findings : Significant reduction in cell viability was observed with increasing concentrations of DFMSC. The study concluded that DFMSC could serve as a potential candidate for further anticancer drug development.

- Radical Scavenging Activity :

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C₂ClF₂O₂S |

| Molecular Weight | 133.02 g/mol |

| IC50 (HCCLM3) | 4.011 μM |

| IC50 (HepG2) | 10.908 μM |

| Toxicity (Rat Model) | 2500-5000 mg/kg |

Properties

Molecular Formula |

CHClF2OS |

|---|---|

Molecular Weight |

134.53 g/mol |

IUPAC Name |

difluoromethanesulfinyl chloride |

InChI |

InChI=1S/CHClF2OS/c2-6(5)1(3)4/h1H |

InChI Key |

KXTLHJHZGXFCMO-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)S(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.